molecular formula C18H19BrN4O2S B11644599 N'-{(3Z)-5-bromo-1-[(diethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}thiophene-2-carbohydrazide

N'-{(3Z)-5-bromo-1-[(diethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}thiophene-2-carbohydrazide

Cat. No.: B11644599
M. Wt: 435.3 g/mol
InChI Key: OSUUXQITYQQPSF-UHFFFAOYSA-N
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Description

N’-{(3Z)-5-bromo-1-[(diethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}thiophene-2-carbohydrazide is a complex organic compound that features a unique structure combining an indole moiety with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-{(3Z)-5-bromo-1-[(diethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}thiophene-2-carbohydrazide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the diethylamino group. The final step involves the condensation of the indole derivative with thiophene-2-carbohydrazide under specific reaction conditions, such as the use of a suitable solvent and catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the indole and thiophene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under mild to moderate conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while substitution reactions can introduce various functional groups at the bromine site.

Scientific Research Applications

N’-{(3Z)-5-bromo-1-[(diethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}thiophene-2-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.

    Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N’-{(3Z)-5-bromo-1-[(diethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}thiophene-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • N’-{(3Z)-5-chloro-1-[(diethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}thiophene-2-carbohydrazide
  • N’-{(3Z)-5-fluoro-1-[(diethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}thiophene-2-carbohydrazide

Comparison: Compared to its analogs, N’-{(3Z)-5-bromo-1-[(diethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}thiophene-2-carbohydrazide exhibits unique properties due to the presence of the bromine atom. This can influence its reactivity, binding affinity, and overall biological activity, making it a distinct and valuable compound for various applications.

Properties

Molecular Formula

C18H19BrN4O2S

Molecular Weight

435.3 g/mol

IUPAC Name

N-[5-bromo-1-(diethylaminomethyl)-2-hydroxyindol-3-yl]iminothiophene-2-carboxamide

InChI

InChI=1S/C18H19BrN4O2S/c1-3-22(4-2)11-23-14-8-7-12(19)10-13(14)16(18(23)25)20-21-17(24)15-6-5-9-26-15/h5-10,25H,3-4,11H2,1-2H3

InChI Key

OSUUXQITYQQPSF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)C3=CC=CS3

Origin of Product

United States

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